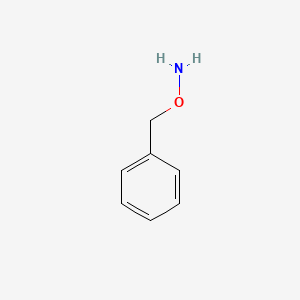
O-苄基羟胺
概述
描述
O-Benzylhydroxylamine is an organic compound with the molecular formula C7H9NO. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a benzyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of various pharmaceuticals, natural products, and synthetic intermediates .
科学研究应用
O-Benzylhydroxylamine has a wide range of applications in scientific research:
作用机制
Target of Action
O-Benzylhydroxylamine (BHA) is primarily used as a reagent in the synthesis of various organic compounds . It is particularly effective in the preparation of α-hydroxybenzylamines from α-hydroxyketones . The primary targets of BHA are therefore these α-hydroxyketones, which are key intermediates in many biochemical reactions .
Mode of Action
The interaction of BHA with its targets involves the electrophilic amination of the α-hydroxyketones . This reaction results in the formation of α-hydroxybenzylamines . The electrophilic amination is a key step in the synthesis of various nitrogen-containing compounds, which are prevalent in natural products and important pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by BHA are those involving the synthesis of nitrogen-containing compounds . These compounds play crucial roles in a wide range of biological processes, including protein folding and stability, cell differentiation and adhesion, signal recognition and transmission, viral entry and bacterial infection, and immune response and regulation .
Result of Action
The result of BHA’s action is the efficient synthesis of α-hydroxybenzylamines from α-hydroxyketones . These α-hydroxybenzylamines are valuable intermediates in the synthesis of various nitrogen-containing compounds . The ability to synthesize these compounds can have significant implications in the fields of medicinal chemistry and drug discovery .
Action Environment
The action of BHA can be influenced by various environmental factors. For instance, BHA is known to be unstable, but it can exist stably in the form of a hydrochloride salt . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of BHA in the synthesis of α-hydroxybenzylamines .
生化分析
Biochemical Properties
O-Benzylhydroxylamine plays a crucial role in biochemical reactions, particularly in the tagging and purification of reducing glycans. It interacts with free reducing glycans under mild conditions, enabling their detection and purification through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis . The interaction between O-Benzylhydroxylamine and reducing glycans involves the formation of glycan–O-Benzylhydroxylamine conjugates, which can be separated and characterized using multidimensional HPLC and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) . The cleavable nature of the O-Benzylhydroxylamine tag allows for the efficient regeneration of free reducing glycans with minimal impact on their structural integrity .
Cellular Effects
O-Benzylhydroxylamine has been shown to influence various cellular processes, particularly those involving glycosylation. Glycosylation is a critical post-translational modification that affects protein folding, stability, cell differentiation, adhesion, signal recognition, and transmission . By tagging reducing glycans, O-Benzylhydroxylamine facilitates the study of these processes, allowing researchers to better understand the role of glycosylation in cellular function. Additionally, the use of O-Benzylhydroxylamine in glycan analysis can provide insights into cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of O-Benzylhydroxylamine involves its interaction with reducing glycans to form stable conjugates. This interaction is facilitated by the mild conditions under which O-Benzylhydroxylamine reacts with glycans, allowing for efficient tagging and subsequent purification . The cleavable nature of the O-Benzylhydroxylamine tag is achieved through palladium-on-carbon (Pd/C)-catalyzed hydrogenation, which removes the tag without affecting the glycan structure . This mechanism ensures that the tagged glycans can be accurately analyzed and characterized, providing valuable information on their biochemical properties and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Benzylhydroxylamine can change over time due to factors such as stability and degradation. O-Benzylhydroxylamine is generally stable under mild conditions, allowing for its effective use in glycan tagging and purification . Long-term studies have shown that the stability of O-Benzylhydroxylamine can be influenced by factors such as temperature, pH, and the presence of other reactive compounds. These factors can affect the efficiency of glycan tagging and the subsequent analysis of the tagged glycans.
Dosage Effects in Animal Models
The effects of O-Benzylhydroxylamine in animal models can vary depending on the dosage used. Studies have shown that low to moderate doses of O-Benzylhydroxylamine are generally well-tolerated and effective in tagging reducing glycans for analysis . High doses of O-Benzylhydroxylamine can lead to toxic or adverse effects, including potential disruptions in glycosylation processes and cellular function. It is important to carefully control the dosage of O-Benzylhydroxylamine in animal studies to avoid these adverse effects and ensure accurate results.
Metabolic Pathways
O-Benzylhydroxylamine is involved in metabolic pathways related to glycosylation and glycan analysis. It interacts with enzymes and cofactors involved in glycan biosynthesis and modification, facilitating the tagging and purification of reducing glycans . The use of O-Benzylhydroxylamine in glycan analysis can also provide insights into metabolic flux and metabolite levels, helping researchers understand the dynamics of glycosylation in various biological contexts.
Transport and Distribution
Within cells and tissues, O-Benzylhydroxylamine is transported and distributed through interactions with transporters and binding proteins. These interactions help localize O-Benzylhydroxylamine to specific cellular compartments where glycosylation processes occur . The distribution of O-Benzylhydroxylamine within cells can affect its efficiency in tagging reducing glycans and the subsequent analysis of these glycans.
Subcellular Localization
The subcellular localization of O-Benzylhydroxylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is important for its activity and function in tagging reducing glycans . By understanding the subcellular localization of O-Benzylhydroxylamine, researchers can better understand its role in glycosylation processes and its impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: O-Benzylhydroxylamine can be synthesized through several methods. One common method involves the alkylation of hydroxylamine with benzyl halides. For instance, the reaction of hydroxylamine with benzyl chloride in the presence of a base such as sodium hydroxide can yield O-Benzylhydroxylamine . Another method involves the reduction of benzyl oxime using reducing agents like sodium borohydride .
Industrial Production Methods: In industrial settings, O-Benzylhydroxylamine hydrochloride is often produced by heating a mixture of benzyl chloride and hydroxylamine hydrochloride in an aqueous solution, followed by neutralization with sodium hydroxide and subsequent purification steps .
化学反应分析
Types of Reactions: O-Benzylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde oxime.
Reduction: It can be reduced to benzylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Benzyl halides and bases like sodium hydroxide are commonly used.
Major Products Formed:
Oxidation: Benzaldehyde oxime.
Reduction: Benzylamine.
Substitution: Various benzyl derivatives.
相似化合物的比较
O-Benzoylhydroxylamine: Similar in structure but with a benzoyl group instead of a benzyl group.
N-Benzylhydroxylamine: Similar but with the nitrogen atom substituted with a benzyl group.
O-Methylhydroxylamine: Similar but with a methyl group instead of a benzyl group.
Uniqueness: O-Benzylhydroxylamine is unique due to its benzyl group, which provides steric hindrance and enhances the stability of reaction intermediates. This makes it particularly useful in selective synthesis and in reactions requiring stable intermediates .
属性
IUPAC Name |
O-benzylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEOALKITRFCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2687-43-6 (hydrochloride) | |
| Record name | Benzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8073213 | |
| Record name | Hydroxylamine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [MSDSonline] | |
| Record name | Benzyloxyamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8002 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
622-33-3 | |
| Record name | O-Benzylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of O-Benzylhydroxylamine?
A1: O-Benzylhydroxylamine is represented by the molecular formula C7H9NO and has a molecular weight of 123.15 g/mol .
Q2: Is there spectroscopic data available for O-Benzylhydroxylamine?
A2: Yes, 1H NMR data in DMSO-d6 + CDCl3 shows peaks at δ 5.17 (s, 2H, CH2), 7.42 (s, 5H, C6H5), and 11 (br, ex NH2) .
Q3: What is the physical state and melting point of O-Benzylhydroxylamine hydrochloride?
A3: O-Benzylhydroxylamine hydrochloride exists as white flakes and exhibits a melting point ranging from 234-238 °C, often accompanied by sublimation .
Q4: How does O-Benzylhydroxylamine react with carbonyl compounds?
A4: O-Benzylhydroxylamine acts as a nucleophile, forming oxime ethers with carbonyl compounds under mild conditions. This reaction is particularly useful for derivatizing and stabilizing reactive aldehydes for analysis .
Q5: Can O-Benzylhydroxylamine be used in asymmetric synthesis?
A5: Yes, research indicates that O-Benzylhydroxylamine participates in Lewis acid-catalyzed asymmetric conjugate additions to α,β-unsaturated compounds like 3-acyloxazolidin-2-ones, yielding chiral β-amino acid precursors with high enantioselectivity , . Similar enantioselective additions have been achieved with samarium iodobinaphtholate as a catalyst .
Q6: Can O-Benzylhydroxylamine be utilized in polymer chemistry?
A7: Yes, it facilitates the chemical modification of alkene-carbon monoxide alternating copolymers. For example, it converts carbonyl groups in these copolymers into oxime derivatives, which can be further modified to yield various functionalized polymers .
Q7: What is the role of O-Benzylhydroxylamine in studying phenylpropanoid metabolism in plants?
A8: O-Benzylhydroxylamine acts as an inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. This inhibition leads to a decrease in lignin content in plant cell walls, demonstrating its potential as a tool for studying plant secondary metabolism , .
Q8: How is O-Benzylhydroxylamine employed in the study of branched-chain fatty acids (BCFAs)?
A9: In the analysis of BCFAs, O-Benzylhydroxylamine serves as a derivatizing agent for fatty acids. This derivatization enables the identification and profiling of BCFAs, including the less common ones, through mass spectrometry techniques coupled with radical-directed dissociation (RDD) .
Q9: Can O-Benzylhydroxylamine be used for the purification of glycans?
A10: Yes, O-Benzylhydroxylamine acts as a cleavable tag for isolating and purifying reducing glycans. The BHA tag allows for UV detection during HPLC purification and can be easily removed via palladium-catalyzed hydrogenation, leaving the purified glycans intact .
Q10: What is the significance of O-Benzylhydroxylamine in studying hydroxylamine's interaction with heme proteins?
A11: Due to the inherent instability of hydroxylamine, O-Benzylhydroxylamine is used as a more stable model compound to investigate how hydroxylamine interacts with heme proteins and model systems. Research shows that it can reduce ferric heme complexes to their ferrous state, followed by disproportionation to yield bis-ammonia ferrous heme complexes, shedding light on the chemistry of hydroxylamine in biological systems .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
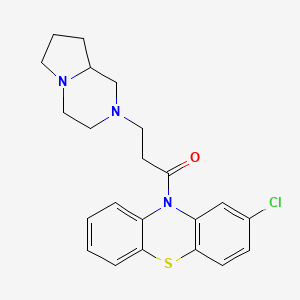

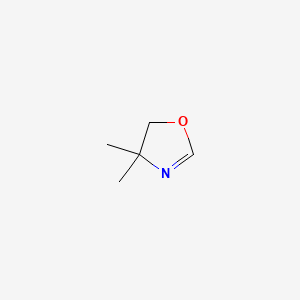
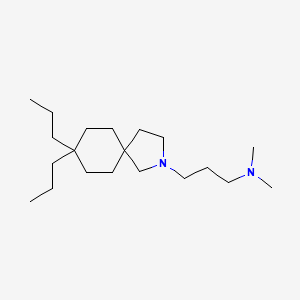
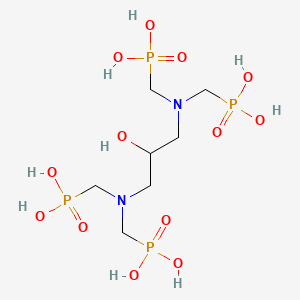
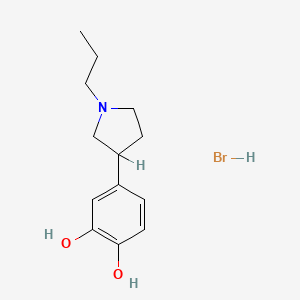
![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)

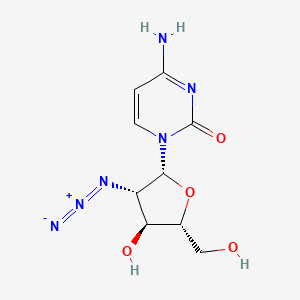
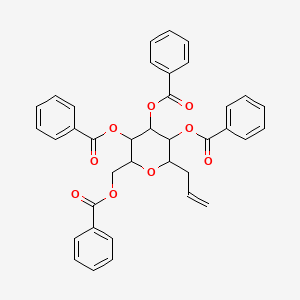
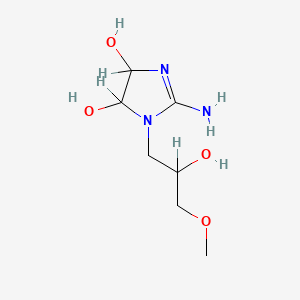
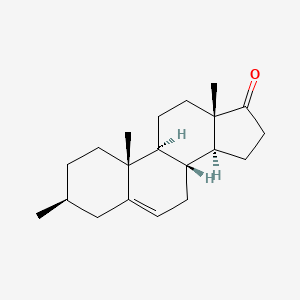
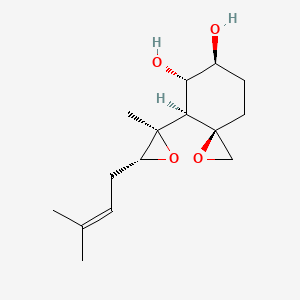
![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
